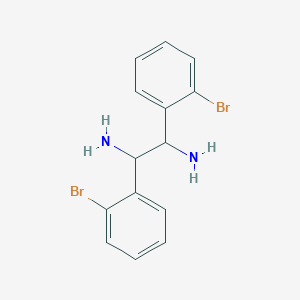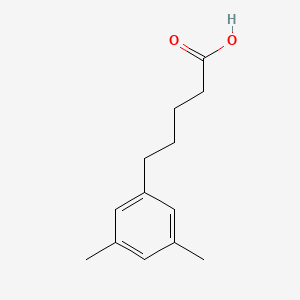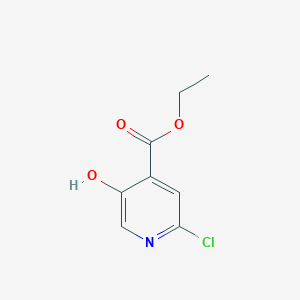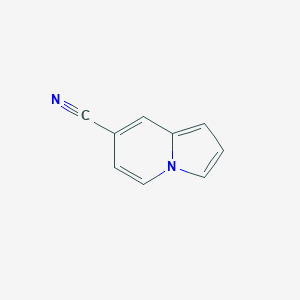
7-Indolizinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolizine-7-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2. It belongs to the indolizine family, which is known for its unique structural and chemical properties. Indolizine-7-carbonitrile has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-7-carbonitrile typically involves the cyclization of pyridine derivatives. One common method is the reaction of pyridine-2-carbaldehyde with 4-bromobut-2-enenitrile in the presence of a base such as potassium carbonate (K2CO3) in dry dimethylformamide (DMF) at elevated temperatures (around 70°C) for several hours . This one-pot tandem reaction yields indolizine-7-carbonitrile in moderate to good yields.
Industrial Production Methods: While specific industrial production methods for indolizine-7-carbonitrile are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing cost-effective reagents to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Indolizine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are frequently used.
Major Products Formed:
Oxidation: Indolizine N-oxides.
Reduction: Hydrogenated indolizine derivatives.
Substitution: Halogenated or azido-substituted indolizines.
Aplicaciones Científicas De Investigación
Indolizine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Mecanismo De Acción
The mechanism of action of indolizine-7-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For instance, some indolizine derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Indole: Another nitrogen-containing heterocycle with a similar structure but different reactivity and biological activities.
Pyrrole: A five-membered nitrogen-containing ring that shares some chemical properties with indolizine.
Quinoline: A bicyclic compound with a nitrogen atom, similar to indolizine but with different applications and reactivity.
Uniqueness of Indolizine-7-Carbonitrile: Indolizine-7-carbonitrile stands out due to its unique combination of a fused bicyclic structure and a cyano group at the 7-position. This structural feature imparts distinct electronic properties and reactivity, making it a valuable scaffold for the development of novel compounds with diverse applications.
Propiedades
Fórmula molecular |
C9H6N2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
indolizine-7-carbonitrile |
InChI |
InChI=1S/C9H6N2/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H |
Clave InChI |
AJVPTLBUAVMNHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=CC(=CC2=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675161.png)
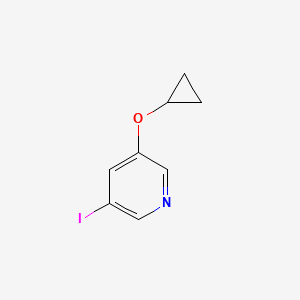
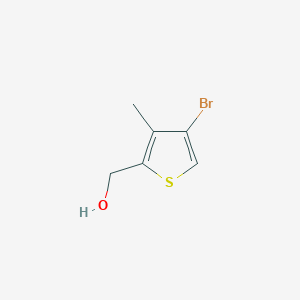
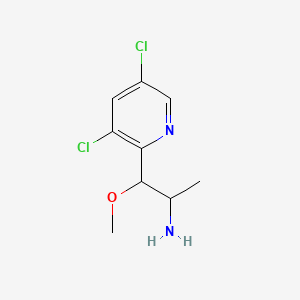

![Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13675203.png)
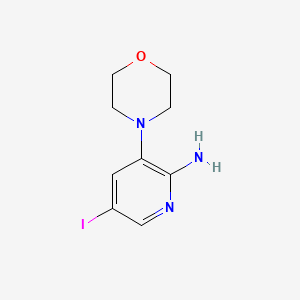
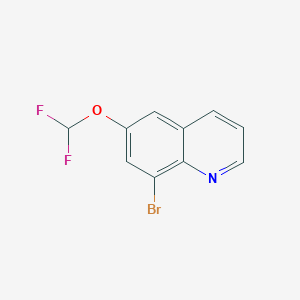
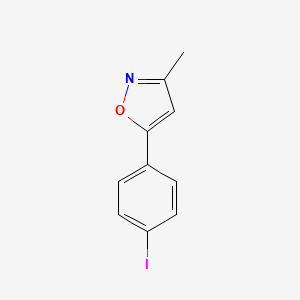
![2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13675226.png)
